methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate
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Overview
Description
Methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure, which includes a cyano group, an iodo substituent, and a methoxyphenoxy group, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Ethenyl Group: The cyano group and the ethenyl linkage are introduced through reactions involving cyanogen bromide in acetonitrile solution.
Iodination and Methoxylation: The iodo and methoxy groups are introduced through electrophilic substitution reactions using iodine and methanol under acidic conditions.
Final Esterification: The phenoxy group is esterified with acetic acid to form the final compound.
Chemical Reactions Analysis
Methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate undergoes various chemical reactions:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the cyano group to an amine.
Substitution: The iodo group can be substituted with nucleophiles like thiols or amines under mild conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The benzimidazole moiety is known for its ability to interact with biological macromolecules, making this compound useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to other benzimidazole derivatives, it may have potential as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole core can inhibit enzymes by mimicking the structure of natural substrates.
Receptor Binding: The compound can bind to specific receptors, altering their activity and leading to various biological effects.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate can be compared with other benzimidazole derivatives:
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Albendazole: An antiparasitic agent used to treat helminth infections.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20IN3O4/c1-12-5-17-18(6-13(12)2)26-22(25-17)15(10-24)7-14-8-16(23)21(19(9-14)28-3)30-11-20(27)29-4/h5-9H,11H2,1-4H3,(H,25,26)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOMSBOZORPGIZ-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C(=C3)I)OCC(=O)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC(=C(C(=C3)I)OCC(=O)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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